molecular formula C18H16N2O2S B2983387 Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate CAS No. 84746-35-0

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate

Cat. No.: B2983387
CAS No.: 84746-35-0
M. Wt: 324.4
InChI Key: WPCBYDGPTCHRBL-VHEBQXMUSA-N
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Description

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate: is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a phenyl group and a methyl group attached to the thiazole ring, making it a valuable molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of phenylhydrazine with methyl 4-methyl-3-phenyl-1,3-thiazole-5-carboxylate in the presence of a strong acid catalyst.

  • Thermal Cyclization: Another method includes the thermal cyclization of phenyl-substituted thiazole derivatives under controlled conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature and pressure ensures consistent quality.

  • Continuous Flow Synthesis: Some advanced production facilities use continuous flow synthesis to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involving the thiazole ring can lead to the formation of different substituted thiazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Diverse substituted thiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammation. Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to involve the disruption of microbial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

  • Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate: Contains additional pyrimidinyl and pyridinyl groups.

Uniqueness: Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate stands out due to its specific arrangement of phenyl and methyl groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-16(17(21)22-2)23-18(19-14-9-5-3-6-10-14)20(13)15-11-7-4-8-12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBYDGPTCHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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